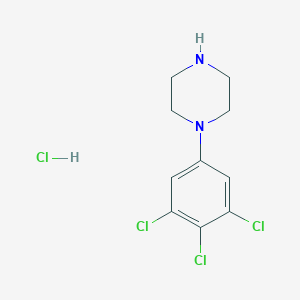

1-(3,4,5-Trichlorophenyl)piperazine hydrochloride

Description

BenchChem offers high-quality 1-(3,4,5-Trichlorophenyl)piperazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4,5-Trichlorophenyl)piperazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(3,4,5-trichlorophenyl)piperazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl3N2.ClH/c11-8-5-7(6-9(12)10(8)13)15-3-1-14-2-4-15;/h5-6,14H,1-4H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJSKYJJZTOOYRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=C(C(=C2)Cl)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(3,4,5-Trichlorophenyl)piperazine Hydrochloride: Technical Guide

Executive Summary

1-(3,4,5-Trichlorophenyl)piperazine hydrochloride (3,4,5-TCPP HCl) is a specialized phenylpiperazine derivative characterized by a highly lipophilic, electron-deficient aromatic ring. As a structural analog of the well-known serotonin probe m-chlorophenylpiperazine (mCPP), this compound serves as a critical scaffold in the development of serotonin (5-HT) receptor ligands and antifungal agents. Its unique 3,4,5-trichloro substitution pattern imparts significant metabolic stability and alters the physicochemical profile compared to its mono- and di-substituted homologs, making it a valuable tool for probing hydrophobic pockets within G-protein coupled receptors (GPCRs).

This guide provides a comprehensive technical analysis of 3,4,5-TCPP HCl, covering its chemical identity, validated synthesis protocols, biological applications, and safety standards.

Chemical Identity & Properties

The identification of 1-(3,4,5-Trichlorophenyl)piperazine relies on the distinction between its free base and hydrochloride salt forms. While the free base is the primary CAS-indexed entity, the hydrochloride salt is the preferred form for biological handling due to improved water solubility and stability.

Nomenclature and Identifiers

| Identifier | Detail |

| Chemical Name | 1-(3,4,5-Trichlorophenyl)piperazine hydrochloride |

| Common Abbreviations | 3,4,5-TCPP HCl; 3,4,5-Trichloro-PP |

| CAS Number (Free Base) | 67305-64-0 [1] |

| CAS Number (HCl Salt) | Not formally assigned in major public registries; refer as HCl salt of 67305-64-0 |

| Molecular Formula | C₁₀H₁₁Cl₃N₂[1] · xHCl (typically monohydrochloride: C₁₀H₁₂Cl₄N₂) |

| Molecular Weight | 265.57 g/mol (Free Base); ~302.03 g/mol (Mono-HCl) |

| SMILES (Free Base) | Clc1c(Cl)c(Cl)cc(N2CCNCC2)c1 |

Physicochemical Profile[1][2][3]

| Property | Value / Description |

| Appearance | Off-white to pale beige crystalline solid |

| Solubility (HCl Salt) | Soluble in DMSO (>20 mg/mL), Methanol; Sparingly soluble in water |

| LogP (Predicted) | ~3.8 (Free Base) – High lipophilicity due to trichloro- motif |

| pKa (Predicted) | ~8.9 (Piperazine secondary amine) |

| Melting Point | >220°C (Decomposition typical for HCl salts) |

Synthesis & Manufacturing Protocol

The synthesis of 3,4,5-TCPP HCl follows a nucleophilic aromatic substitution-cyclization strategy. This method is preferred over palladium-catalyzed Buchwald-Hartwig couplings for this specific substrate due to the high reactivity of the aniline precursor and cost-efficiency.

Reaction Scheme

The core workflow involves the condensation of 3,4,5-trichloroaniline with bis(2-chloroethyl)amine hydrochloride.

Figure 1: Synthetic pathway for 1-(3,4,5-Trichlorophenyl)piperazine HCl via cyclization.

Step-by-Step Protocol

Reagents:

-

3,4,5-Trichloroaniline (1.0 eq)

-

Bis(2-chloroethyl)amine hydrochloride (1.1 eq)

-

Solvent: Diglyme or Chlorobenzene (High boiling point required)

-

Base: Anhydrous K₂CO₃ (Optional, to scavenge acid if not using fusion method)

Procedure:

-

Charging: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3,4,5-trichloroaniline in the chosen solvent (e.g., chlorobenzene).

-

Addition: Add bis(2-chloroethyl)amine hydrochloride. If performing a neat fusion (solvent-free), mix the solids thoroughly.

-

Cyclization: Heat the mixture to reflux (approx. 130–150°C) for 18–24 hours. The reaction is driven by the nucleophilic attack of the aniline nitrogen on the alkyl chlorides.

-

Critical Control Point: Monitor by TLC or HPLC. The trichloro-substitution deactivates the aniline ring, potentially requiring longer reaction times than mono-substituted analogs.

-

-

Workup: Cool the reaction mixture. If a solvent was used, evaporate under reduced pressure.[2] Basify the residue with 10% NaOH solution to pH >10 to liberate the free base.

-

Extraction: Extract the free base into Dichloromethane (DCM) or Ethyl Acetate. Wash with brine and dry over Na₂SO₄.

-

Salt Formation: Dissolve the crude free base in minimal ethanol. Slowly add concentrated HCl (or HCl in dioxane) with stirring at 0°C.

-

Crystallization: The hydrochloride salt will precipitate. Filter the solid and wash with cold ether to remove unreacted aniline. Recrystallize from Ethanol/Water for high purity (>98%).

Biological Applications & Pharmacophore[5][6][7][8][9]

The 1-arylpiperazine scaffold is a "privileged structure" in medicinal chemistry, particularly for serotonergic targets. The 3,4,5-trichloro motif serves as a bioisostere for other lipophilic groups (e.g., trifluoromethyl), enhancing membrane permeability and receptor hydrophobic interactions.

Serotonin (5-HT) Receptor Ligand

Like its analog mCPP (1-(3-chlorophenyl)piperazine), 3,4,5-TCPP is investigated for activity at 5-HT receptors.

-

Mechanism: Phenylpiperazines typically act as non-selective agonists or antagonists at 5-HT1A, 5-HT2A, and 5-HT2C receptors [2].

-

SAR Insight: The addition of chlorine atoms at positions 3, 4, and 5 increases the bulk and lipophilicity of the phenyl ring. This often shifts selectivity profiles, potentially favoring 5-HT2 subtypes or enhancing affinity for the serotonin transporter (SERT) [3].

Drug Development Intermediate

This compound is a key intermediate for:

-

Antifungals: Azole antifungals often incorporate piperazine linkers to improve pharmacokinetic profiles.

-

Antipsychotics: Atypical antipsychotics (e.g., aripiprazole analogs) utilize substituted phenylpiperazines to modulate dopamine/serotonin balance.

Figure 2: Pharmacophoric mapping of 3,4,5-TCPP interactions with GPCR targets.[1]

Analytical Characterization

To validate the identity of synthesized 3,4,5-TCPP HCl, the following analytical signals are expected:

-

¹H NMR (DMSO-d₆):

-

δ 3.20–3.40 ppm (Broad m, 8H, Piperazine CH₂).

-

δ 7.20–7.50 ppm (s, 2H, Aromatic H at positions 2,6). Note: The symmetry of the 3,4,5-substitution results in a simplified aromatic region (singlet).

-

δ 9.00+ ppm (Broad s, NH₂⁺, Exchangeable).

-

-

Mass Spectrometry (ESI+):

-

Major peak at m/z 265/267/269 (Characteristic chlorine isotope pattern for Cl₃).

-

-

HPLC Purity:

-

Column: C18 Reverse Phase.

-

Mobile Phase: Acetonitrile/Water (+0.1% TFA).

-

Retention Time: Expected to be longer than mCPP due to increased lipophilicity.

-

Safety & Handling (SDS Highlights)

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed (Category 4).

-

Skin/Eye Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).

-

Specific Target Organ Toxicity: May cause respiratory irritation.

Handling Protocols:

-

Engineering Controls: Use only in a chemical fume hood.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Dust masks (N95) are recommended if handling the dry powder salt.

-

Storage: Store in a cool, dry place. The hydrochloride salt is hygroscopic; keep tightly sealed under inert gas (Argon/Nitrogen) if possible.

References

-

Chemical Abstracts Service. (n.d.). CAS Registry Number 67305-64-0.[3] American Chemical Society.

-

Grotewiel, M. S., et al. (1994). m-Chlorophenylpiperazine and m-trifluoromethylphenylpiperazine are partial agonists at cloned 5-HT2A receptors expressed in fibroblasts.[4] Journal of Pharmacology and Experimental Therapeutics, 271(2), 1122-1126.[4] Link

-

Hamik, A., & Peroutka, S. J. (1989). 1-(m-Chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain.[5][6] Biological Psychiatry, 25(5), 569-575. Link

-

Beecham Group Ltd. (1979). Substituted Phenylpiperazines. U.S. Patent 4,139,621.[3] (Describes the "3,4,5-trisubstituted" arrangement as a privileged scaffold).

Sources

- 1. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2,3-Dichlorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 4. m-chlorophenylpiperazine and m-trifluoromethylphenylpiperazine are partial agonists at cloned 5-HT2A receptors expressed in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ki Summary [bindingdb.org]

3,4,5-Trichlorophenylpiperazine HCl chemical structure and properties

An In-depth Technical Guide to 3,4,5-Trichlorophenylpiperazine HCl

Abstract

This technical guide provides a comprehensive scientific overview of 3,4,5-Trichlorophenylpiperazine Hydrochloride (3,4,5-TCPP HCl), a halogenated arylpiperazine derivative. Phenylpiperazines are a significant class of compounds in medicinal chemistry, often serving as scaffolds for developing centrally active agents. This document details the chemical structure, physicochemical properties, a validated synthesis protocol, and methods for analytical characterization. Furthermore, it presents a hypothesized pharmacological profile based on well-studied analogs, such as meta-chlorophenylpiperazine (mCPP), and discusses potential research applications and critical safety protocols. This guide is intended for researchers, chemists, and drug development professionals engaged in the study and application of novel psychoactive compounds and synthetic intermediates.

Chemical Identity and Structure

3,4,5-Trichlorophenylpiperazine HCl is a substituted arylpiperazine characterized by a piperazine ring linked via a nitrogen atom to a phenyl ring, which is substituted with three chlorine atoms at the 3, 4, and 5 positions. The compound is typically supplied as a hydrochloride salt to enhance its stability and aqueous solubility.

-

IUPAC Name: 1-(3,4,5-Trichlorophenyl)piperazine hydrochloride

-

Molecular Formula: C₁₀H₁₁Cl₃N₂ · HCl

-

Molecular Weight: 316.03 g/mol

-

CAS Number: Not assigned. The free base is 1-(3,4,5-Trichlorophenyl)piperazine.

The structure combines the pharmacologically significant piperazine moiety with a heavily chlorinated phenyl group. The symmetrical substitution pattern on the phenyl ring influences its electronic properties and steric profile, which in turn are expected to dictate its receptor binding affinity and metabolic stability.

Caption: Chemical structure of 1-(3,4,5-Trichlorophenyl)piperazine hydrochloride.

Physicochemical Properties

While specific experimental data for 3,4,5-TCPP HCl is not widely published, the properties can be reliably predicted based on closely related analogs like 1-(3-chlorophenyl)piperazine HCl. The hydrochloride salt form is expected to be a crystalline solid.

| Property | Predicted Value / Observation | Source / Rationale |

| Appearance | White to off-white crystalline powder | Based on analogs like mCPP HCl[1] |

| Melting Point | 195-215 °C (decomposes) | Analogs show melting points in this range[2][3] |

| Solubility | Soluble in water, methanol. | HCl salt form enhances polarity and water solubility[1][4] |

| pKa | ~7.5-8.5 (for the piperazine nitrogen) | Typical for N-arylpiperazines |

| LogP (free base) | ~3.5-4.5 | Estimated based on increased lipophilicity from three chlorine atoms |

| Stability | Stable under standard conditions. Hygroscopic. | Store in a cool, dry, well-ventilated place away from moisture[4] |

Synthesis and Characterization

The synthesis of N-arylpiperazines is a well-established process in organic chemistry. A reliable route to 3,4,5-TCPP HCl involves the condensation of 3,4,5-trichloroaniline with bis(2-chloroethyl)amine hydrochloride, followed by salt formation.

Synthetic Workflow

The synthesis can be conceptualized as a two-step process: cyclization to form the piperazine ring and subsequent acidification to produce the hydrochloride salt.

Caption: General workflow for the synthesis of 3,4,5-Trichlorophenylpiperazine HCl.

Experimental Protocol (Hypothetical)

-

Cyclization: To a flask equipped with a reflux condenser and magnetic stirrer, add 3,4,5-trichloroaniline (1.0 eq) and bis(2-chloroethyl)amine hydrochloride (1.1 eq). Add a high-boiling point solvent such as xylene or 2-ethoxyethanol. Heat the mixture to reflux (140-150°C) for 18-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water. Basify the aqueous solution to a pH > 10 using a 10% sodium hydroxide solution to deprotonate the product and neutralize any remaining acid.

-

Extraction: Extract the aqueous layer three times with a suitable organic solvent like ethyl acetate or dichloromethane. Combine the organic layers.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 1-(3,4,5-trichlorophenyl)piperazine free base. This crude product can be purified further using silica gel column chromatography if necessary.

-

Salt Formation: Dissolve the purified free base in a minimal amount of a solvent like isopropanol (IPA) or diethyl ether. Add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in ether) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash with cold solvent (ether), and dry in a vacuum oven to yield the final product, 3,4,5-Trichlorophenylpiperazine HCl.

Analytical Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Expected signals would include a singlet for the two aromatic protons (H-2 and H-6) due to the molecule's symmetry. Two multiplets, each integrating to 4 protons, corresponding to the two distinct sets of methylene protons on the piperazine ring, would also be present. A broad singlet corresponding to the protonated amine (N-H) would be observed, which is exchangeable with D₂O.

-

¹³C-NMR: Signals for the four unique carbon atoms of the trichlorophenyl ring and two signals for the carbons of the piperazine ring are expected. The carbon attached to the nitrogen (C-1) will be shifted downfield, as will the chlorinated carbons (C-3, C-4, C-5).

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive mode should show a prominent molecular ion peak [M+H]⁺ corresponding to the free base. The isotopic pattern of this peak will be characteristic of a molecule containing three chlorine atoms. Fragmentation would likely involve cleavage of the C-N aryl bond and fragmentation of the piperazine ring.

-

Infrared (IR) Spectroscopy: Key absorption bands would confirm the presence of functional groups. Expected peaks include N-H stretching for the secondary ammonium salt (around 2400-2700 cm⁻¹, broad), aromatic C-H stretching (~3100 cm⁻¹), aliphatic C-H stretching (~2850-3000 cm⁻¹), C=C aromatic ring stretching (~1400-1600 cm⁻¹), and strong C-Cl stretching in the fingerprint region (~600-800 cm⁻¹).

-

Purity Assessment (HPLC): High-Performance Liquid Chromatography, typically using a C18 column with a mobile phase of acetonitrile and water (with an additive like formic acid or TFA), can be used to determine the purity of the final compound, which should be ≥98% for research applications.

Pharmacological Profile (Hypothesized)

Direct pharmacological data for 3,4,5-TCPP HCl is not available in the public domain. However, its profile can be reasonably hypothesized based on its structural similarity to other chlorinated phenylpiperazines, most notably m-chlorophenylpiperazine (mCPP).

mCPP is known to be a non-selective serotonin (5-HT) receptor agonist with a complex binding profile.[5] It interacts with multiple 5-HT receptor subtypes, including 5-HT₁A, 5-HT₁B, 5-HT₂A, and 5-HT₂C, and also shows affinity for the serotonin transporter (SERT).[5][6] This broad-spectrum activity leads to complex downstream effects on the serotonergic system and other neurotransmitter systems.[5]

Based on this precedent, 3,4,5-TCPP HCl is likely to exhibit:

-

Primary Target: Serotonin (5-HT) receptors. The trichloro-substitution pattern may alter its affinity and selectivity for different 5-HT subtypes compared to mCPP.

-

Potential Activity: It may act as a direct agonist or partial agonist at several 5-HT receptors. Its interaction with the serotonin transporter could also lead to effects on serotonin reuptake.

-

Secondary Targets: Like mCPP, it may also show some affinity for adrenergic (α₁ and β) receptors, but likely with lower potency than for serotonergic targets.[5] Significant direct action on dopamine receptors is less likely.[5]

Experimental Validation: To confirm this profile, a series of in vitro experiments would be required:

-

Receptor Binding Assays: Competitive binding assays using radiolabeled ligands for a panel of neurotransmitter receptors (especially 5-HT subtypes) would determine the binding affinity (Ki) of 3,4,5-TCPP.

-

Functional Assays: Once high-affinity targets are identified, functional assays (e.g., [³⁵S]GTPγS binding or second messenger assays) would be used to determine whether the compound acts as an agonist, antagonist, or inverse agonist at these receptors.[7]

Applications in Research and Drug Development

-

Research Tool: As a novel ligand, 3,4,5-TCPP HCl could be a valuable tool for probing the structure-activity relationships of the 5-HT system. Its unique substitution pattern may confer selectivity for specific receptor subtypes, making it useful for classifying receptor function.

-

Pharmacological Probe: In preclinical studies, it could be used in a manner similar to mCPP as a pharmacological challenge agent to assess the functional status of the serotonin system in various disease models.[8][9]

-

Synthetic Intermediate: The arylpiperazine scaffold is central to many approved drugs, including antidepressants (e.g., Trazodone) and antipsychotics.[10] 3,4,5-TCPP could serve as a key intermediate for the synthesis of more complex molecules with potential therapeutic value.

Safety, Handling, and Toxicology

As a novel chemical, 3,4,5-Trichlorophenylpiperazine HCl should be handled with care, assuming it is hazardous. Safety protocols should be based on data from analogous compounds.

-

Hazard Classification: Based on analogs, it is likely to be classified as:

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

-

Respiratory Protection: Handle in a well-ventilated fume hood. If dust is generated, use a dust mask or a respirator with an appropriate filter.[12]

-

-

First-Aid Measures:

-

If Inhaled: Move the person to fresh air. Seek medical attention if you feel unwell.[12]

-

If on Skin: Immediately remove contaminated clothing. Rinse skin with plenty of water. Get medical advice if irritation occurs.[12]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[12]

-

If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.[4]

-

-

Handling and Storage:

Conclusion

3,4,5-Trichlorophenylpiperazine HCl is a halogenated arylpiperazine with significant potential as a research chemical and synthetic building block. While its specific properties are not yet fully characterized, a robust profile can be inferred from established chemical principles and data from closely related analogs. Its synthesis is achievable through standard organic chemistry techniques, and its structure can be unequivocally confirmed with modern analytical methods. The hypothesized interaction with the serotonin system makes it a compound of interest for neuropharmacology and medicinal chemistry. Strict adherence to safety protocols is mandatory when handling this and any related research chemical.

References

-

KISHIDA CHEMICAL CO., LTD. (2025). Safety Data Sheet.

-

Cayman Chemical. (2026). Safety Data Sheet - 1-(3-Chlorophenyl)piperazine (hydrochloride).

-

ChemScene. (n.d.). 4-(3,4,5-Trichlorophenyl)piperidine hydrochloride. Retrieved from

-

Fisher Scientific. (2025). SAFETY DATA SHEET - 1-(3-Chlorophenyl)piperazine hydrochloride.

-

MilliporeSigma. (2025). SAFETY DATA SHEET - 1-(3-Chlorophenyl)piperazine hydrochloride.

-

Reddy, G. S., et al. (2014). Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. Journal of Pharmaceutical Analysis, 4(5), 364-369.

-

Spectrum Chemical. (2018). SAFETY DATA SHEET.

-

PubChemLite. (n.d.). 1-(o-chlorophenyl)-4-(3,4,5-trimethoxybenzoylethyl)piperazine hydrochloride. Retrieved from

-

PrepChem.com. (n.d.). Synthesis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine. Retrieved from

-

Giebułtowicz, J., et al. (2018). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic Toxicology, 36(2), 403-416.

-

Santa Cruz Biotechnology. (n.d.). 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine monohydrochloride Material Safety Data Sheet.

-

Google Patents. (n.d.). US8569498B2 - Process for the preparation of piperazine compounds and hydrochloride salts thereof. Retrieved from

-

Samanin, R., et al. (1980). Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats. Journal of Pharmacy and Pharmacology, 32(1), 31-34.

-

ChemicalBook. (n.d.). 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride(52605-52-4) 13C NMR. Retrieved from

-

ResearchGate. (n.d.). Schematic reaction mechanism showing the formation of CCP HCl during the preparation of trazodone. Retrieved from

-

International Journal of Pharmaceutical Sciences Review and Research. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES.

-

CymitQuimica. (n.d.). CAS 13078-15-4: 1-(3-Chlorophenyl)piperazine hydrochloride. Retrieved from

-

Fuller, R. W., et al. (1978). Biochemical pharmacology of some chlorinated 3-phenyl-piperidines in rats. Biochemical Pharmacology, 27(16), 2003-2006.

-

Wall, S. C., et al. (1995). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. Journal of Neural Transmission, 102(3), 245-249.

-

Maj, J., et al. (1992). m-trifluoromethylphenylpiperazine and m-chlorophenylpiperazine-induced hypothermia in mice is reversed by tricyclic antidepressants and other drugs. Pharmacology & Toxicology, 71(4), 276-281.

-

McCann, U. D., et al. (1999). Altered neuroendocrine and behavioral responses to m-chlorophenylpiperazine in 3,4-methylenedioxymethamphetamine (MDMA) users. Psychopharmacology, 147(1), 56-65.

-

Asarch, K. B., et al. (1985). [3H]1-[2-(4-aminophenyl)ethyl]-4-(3-trifluoromethylphenyl)piperazine: a selective radioligand for 5-HT1A receptors in rat brain. Journal of Neurochemistry, 45(6), 1779-1785.

-

Scheffel, U., et al. (2002). Altered prolactin response to M-chlorophenylpiperazine in monkeys previously treated with 3,4-methylenedioxymethamphetamine (MDMA) or fenfluramine. Synapse, 44(1), 49-56.

-

Molecules. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)adamantan-1-amine Derivatives.

-

Google Patents. (n.d.). WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate. Retrieved from

-

Faquih, T., et al. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of the Chilean Chemical Society, 67(4).

-

NIST. (n.d.). Piperazine dihydrochloride IR Spectrum. Retrieved from

-

Chengtai Pharma. (n.d.). 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride. Retrieved from

-

ResearchGate. (n.d.). Trazodone and its active metabolite m-chlorophenylpiperazine as partial agonists at 5-HT1A receptors assessed by [35S]GTP S binding. Retrieved from

-

ResearchGate. (n.d.). The chemical structure of Trifluoperazine hydrochloride. Retrieved from

-

Sigma-Aldrich. (n.d.). 1-(3,4,5-Trimethoxybenzyl)piperazine hydrochloride. Retrieved from

-

Thermo Fisher Scientific. (n.d.). 3,4,5-Trichloropyridine, 98%. Retrieved from

-

Dikmen, G. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Eskişehir Technical University Journal of Science and Technology A-Applied Sciences and Engineering, 20(2), 132-143.

-

Semantic Scholar. (n.d.). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Retrieved from

-

CHEM-IS-TRY Inc. (n.d.). 1-(3-CHLORO PHENYL)-4- (3-CHLORO PROPYL) -PIPERAZINE HCL. Retrieved from

-

Sigma-Aldrich. (n.d.). 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine monohydrochloride 97%. Retrieved from

-

MDPI. (n.d.). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. Retrieved from

-

PMC. (n.d.). Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. Retrieved from

-

Cayman Chemical. (n.d.). 1-(3-Chlorophenyl)piperazine (hydrochloride) (CRM). Retrieved from

-

ResearchGate. (n.d.). Acute Chlorophenylpiperazine Overdose: A Case Report and Review of the Literature. Retrieved from

-

Google Patents. (n.d.). AU2019212126A1 - Triple quadrupole mass spectrometers configured to detect MRM transitions of pesticide residues. Retrieved from

-

RSC Publishing. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Retrieved from

Sources

- 1. CAS 13078-15-4: 1-(3-Chlorophenyl)piperazine hydrochloride [cymitquimica.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride [chengtaichem.com]

- 4. fishersci.com [fishersci.com]

- 5. Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Altered neuroendocrine and behavioral responses to m-chlorophenylpiperazine in 3,4-methylenedioxymethamphetamine (MDMA) users - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Altered prolactin response to M-chlorophenylpiperazine in monkeys previously treated with 3,4-methylenedioxymethamphetamine (MDMA) or fenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. kishida.co.jp [kishida.co.jp]

- 13. datasheets.scbt.com [datasheets.scbt.com]

Molecular Weight & Technical Profile: 1-(3,4,5-Trichlorophenyl)piperazine Hydrochloride

[1][2]

Executive Summary

1-(3,4,5-Trichlorophenyl)piperazine hydrochloride (often abbreviated as 3,4,5-TCP or 3,4,5-Trichloro-PP ) is a specialized N-arylpiperazine derivative used primarily in neuropharmacology and medicinal chemistry. As a "triple-substituted" structural analog of the well-known serotonin agonist m-chlorophenylpiperazine (mCPP), it serves as a critical probe for mapping the steric and electronic requirements of serotonin (5-HT) and dopamine receptors.

This guide provides a definitive analysis of its molecular weight, isotopic distribution, and physicochemical properties, establishing a baseline for researchers synthesizing this compound or using it as a reference standard in metabolic studies.

Chemical Identity & Structural Analysis[3][4][5][6]

The compound consists of a piperazine ring N-alkylated with a phenyl ring bearing three chlorine atoms at the meta and para positions (3, 4, and 5). This substitution pattern creates a highly lipophilic and electron-deficient aromatic system, significantly altering the basicity of the piperazine nitrogens compared to mono-substituted analogs.

Identification Data

| Parameter | Detail |

| IUPAC Name | 1-(3,4,5-Trichlorophenyl)piperazine hydrochloride |

| Common Aliases | 3,4,5-TCP HCl; 3,4,5-Trichloro-PP; "3-Stripes" Piperazine |

| CAS Number (Salt) | 1909316-37-5 |

| CAS Number (Free Base) | 67305-64-0 |

| Molecular Formula | C₁₀H₁₁Cl₃N₂[1][2][3][4][5] · HCl (Monohydrochloride) |

| SMILES (Free Base) | Clc1c(Cl)cc(cc1Cl)N2CCNCC2 |

| InChI Key | (Derivative of) VHFVKMTVMIZMIK-UHFFFAOYSA-N |

Structural Visualization

The following diagram illustrates the connectivity of the molecule, highlighting the electron-withdrawing trichlorophenyl group which deactivates the N1 nitrogen.

Figure 1: Structural connectivity of 1-(3,4,5-Trichlorophenyl)piperazine hydrochloride. Note that the HCl typically coordinates with the more basic N4 nitrogen.

Molecular Weight & Stoichiometry[9]

Precise molecular weight calculation is essential for preparing molar solutions, particularly for receptor binding assays where nanomolar concentrations are standard.

Component Breakdown

The molecular weight is calculated based on the monohydrochloride salt form, which is the standard stable solid form for this class of compounds.

| Element | Count | Atomic Mass ( g/mol ) | Subtotal ( g/mol ) |

| Carbon (C) | 10 | 12.011 | 120.110 |

| Hydrogen (H) | 12 | 1.008 | 12.096 |

| Nitrogen (N) | 2 | 14.007 | 28.014 |

| Chlorine (Cl) | 4 | 35.450 | 141.800 |

| Total (Average) | 302.02 g/mol |

Theoretical Exact Mass: 301.97 g/mol (based on dominant isotopes ¹²C, ¹H, ¹⁴N, ³⁵Cl).

Isotopic Distribution Analysis (Mass Spectrometry)

Due to the presence of four chlorine atoms (three on the ring, one in the salt), the mass spectrum of this compound exhibits a complex isotopic envelope. Chlorine exists naturally as ³⁵Cl (~75%) and ³⁷Cl (~25%). This results in a distinct "M+" cluster that is diagnostic for verification.

-

M (All ³⁵Cl): ~300[6]

-

M+2 (One ³⁷Cl): ~302[7]

-

M+4 (Two ³⁷Cl): ~304

-

M+6 (Three ³⁷Cl): ~306

-

M+8 (Four ³⁷Cl): ~308

Note: In LC-MS (ESI+), you will typically observe the [M+H]⁺ ion of the free base. The free base contains only 3 chlorines, shifting the pattern to M, M+2, M+4, M+6.

Synthesis & Formation Pathway

The synthesis of 1-(3,4,5-Trichlorophenyl)piperazine typically follows the cyclization route common to arylpiperazines, involving the reaction of an aniline derivative with a bis-alkylating agent.

Synthetic Workflow

The following diagram outlines the formation of the piperazine ring from 3,4,5-trichloroaniline.

Figure 2: Synthetic route for the production of the target hydrochloride salt.

Salt Stoichiometry

While piperazines can theoretically form dihydrochlorides (binding HCl at both N1 and N4), the monohydrochloride is the chemically preferred form for this specific molecule.

-

Reasoning: The 3,4,5-trichlorophenyl group is strongly electron-withdrawing. It pulls electron density away from the N1 nitrogen (the aniline nitrogen), drastically reducing its basicity (pKa < 1). Consequently, N1 is too weakly basic to protonate under standard conditions, leaving only the distal N4 nitrogen (pKa ~9.8) available to form a stable salt with HCl.

Physical & Chemical Properties[1][3][6][8][10]

Solubility & Lipophilicity

The addition of three chlorine atoms makes this compound significantly more lipophilic than its mono-chloro counterparts (like mCPP).

-

Water Solubility: Low to Moderate. The HCl salt improves solubility, but the hydrophobic trichlorophenyl tail resists dissolution. Heating or sonication may be required for concentrations >10 mM.

-

Organic Solvents: Highly soluble in DMSO, Methanol, and Ethanol.

-

LogP (Predicted): ~4.5 (Free Base). This indicates high permeability across the blood-brain barrier (BBB), relevant for CNS research.

Handling & Stability

-

Hygroscopicity: Arylpiperazine salts can be hygroscopic. Store in a desiccator at -20°C for long-term stability.

-

Stability: Stable in solution (DMSO) for months at -20°C. Avoid repeated freeze-thaw cycles.

Applications in Research

Serotonin Receptor Pharmacology

1-(3,4,5-Trichlorophenyl)piperazine is utilized as a pharmacological probe to study the 5-HT (Serotonin) receptor family.

-

Selectivity Mapping: By comparing the binding affinity of the 3,4,5-trichloro analog against the 3-chloro (mCPP) and 2,3-dichloro analogs, researchers can map the size and electronic constraints of the receptor's orthosteric binding pocket.

-

Metabolic Standard: It serves as a reference standard for identifying metabolites of complex polychlorinated drugs or environmental contaminants that degrade into phenylpiperazine subunits.

Forensic Analysis

In forensic chemistry, this compound may appear as a "designer drug" impurity or a specific metabolite. Its unique mass spectral fingerprint (discussed in Section 3.2) allows for unambiguous identification in biological matrices.

References

-

ChemicalBook. (2024). 1-(3,4,5-Trichlorophenyl)piperazine hydrochloride Product Entry. Retrieved from

-

Aaron Chemicals. (2023). Catalog Entry: 1909316-37-5.[1][7] Retrieved from

-

United States Patent Office. (1979). U.S. Patent 4,139,621: Piperazine Derivatives. (Beecham Group Ltd). Retrieved from

-

PubChem. (2024). Compound Summary: 1-(3,4,5-Trichlorophenyl)piperazine (Free Base). National Library of Medicine. Retrieved from

-

CymitQuimica. (2024). Product Sheet: 1-(3,4,5-Trichlorophenyl)piperazine. Retrieved from

Sources

- 1. aablocks.wordpress.com [aablocks.wordpress.com]

- 2. 1-[(3,4,5-Trimethoxyphenyl)methyl]piperazine | C14H22N2O3 | CID 104095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. aaronchem.com [aaronchem.com]

An In-depth Technical Guide to Elucidating the Serotonin Receptor Affinity of 1-(3,4,5-Trichlorophenyl)piperazine

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rationale for a Method-Centric Approach

The arylpiperazine scaffold is a cornerstone in modern neuropharmacology, serving as a versatile template for designing ligands that target a range of aminergic G protein-coupled receptors (GPCRs), including the crucial serotonin (5-HT) receptor family.[1][2] The specific compound of interest, 1-(3,4,5-Trichlorophenyl)piperazine, represents a rational exploration of the structure-activity relationship (SAR) within this chemical class. The introduction of multiple chlorine atoms on the phenyl ring is a common strategy to modulate physicochemical properties such as lipophilicity and metabolic stability, which in turn can significantly alter receptor affinity and selectivity.[3]

The Serotonergic Landscape: Key Receptors of Interest

The serotonin receptor system is comprised of at least 15 subtypes, broadly classified into seven families (5-HT1 to 5-HT7).[4] With the exception of the 5-HT3 receptor, which is a ligand-gated ion channel, all are GPCRs.[5] Based on the known pharmacology of arylpiperazines, the primary targets for initial investigation of 1-(3,4,5-Trichlorophenyl)piperazine would be the 5-HT1A and 5-HT2A receptors, due to their significant roles in neuropsychiatric disorders and the high affinity of many arylpiperazines for these sites.[6]

-

5-HT1A Receptor: A Gi/o-coupled receptor, its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[7] It is a key target for anxiolytic and antidepressant medications.[8]

-

5-HT2A Receptor: A Gq/11-coupled receptor, its activation stimulates phospholipase C, leading to an increase in intracellular inositol phosphates and a subsequent rise in cytosolic calcium ([Ca2+]).[9] It is a primary target for atypical antipsychotic drugs.[10]

Characterizing Receptor Affinity: The Radioligand Binding Assay

The foundational experiment to determine the affinity of a test compound for a specific receptor is the radioligand binding assay. This technique directly measures the interaction between the compound and the receptor protein.

Principle of Competitive Radioligand Binding

This assay quantifies the ability of a non-radioactive test compound (the "competitor," e.g., 1-(3,4,5-Trichlorophenyl)piperazine) to displace a radioactive ligand (the "radioligand") that is known to bind to the target receptor with high affinity and specificity. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. This can then be converted to the inhibition constant (Ki), which represents the affinity of the compound for the receptor.

Caption: Principle of the competitive radioligand binding assay.

Step-by-Step Protocol for 5-HT1A Receptor Binding Assay

This protocol is adapted for determining the Ki of a test compound at the human 5-HT1A receptor.

Materials:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT1A receptor.[11]

-

Radioligand: [3H]-8-hydroxy-2-(di-n-propylamino)tetralin ([3H]-8-OH-DPAT), a selective 5-HT1A agonist.[12]

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, 0.1% ascorbic acid, pH 7.4.[11]

-

Non-specific Binding Control: Serotonin (10 µM).[11]

-

Test Compound: 1-(3,4,5-Trichlorophenyl)piperazine, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Filtration: 96-well glass fiber filter plates (GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).[11]

-

Scintillation Cocktail

-

Microplate Scintillation Counter

Procedure:

-

Membrane Preparation: Thaw the 5-HT1A receptor-expressing cell membranes on ice and dilute to a final concentration of 10 µg of protein per well in ice-cold assay buffer.[11]

-

Assay Plate Setup: In a 96-well polypropylene plate, add the following in order:

-

50 µL of assay buffer (for total binding) or 50 µL of 10 µM serotonin (for non-specific binding).

-

50 µL of the test compound at various concentrations (e.g., 10-10 M to 10-5 M).

-

50 µL of [3H]-8-OH-DPAT at a final concentration of approximately 1 nM.[11]

-

-

Initiate Reaction: Add 150 µL of the diluted membrane preparation to each well.[11]

-

Incubation: Seal the plate and incubate at 27°C for 60 minutes with gentle agitation.[11]

-

Termination and Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked GF/C filter plate using a cell harvester. Wash the filters ten times with 200 µL of ice-cold 50 mM Tris-HCl buffer (pH 7.4).[11]

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity using a microplate scintillation counter.[11]

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding (counts in the presence of excess serotonin) from the total binding (counts in the absence of competitor).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

-

Assessing Functional Activity: From Binding to Biological Response

While binding affinity is a critical parameter, it does not reveal whether a compound activates (agonist), blocks (antagonist), or has no effect on the receptor's function. Functional assays are therefore essential to complete the pharmacological profile.

Workflow for Functional Characterization

Caption: Workflow for determining the functional activity of the test compound.

5-HT1A Functional Assay: Measuring cAMP Inhibition

As a Gi/o-coupled receptor, 5-HT1A activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[7] This can be measured using various immunoassays, such as Homogeneous Time-Resolved Fluorescence (HTRF).

Principle: In a typical competitive immunoassay, cAMP produced by the cells competes with a labeled cAMP tracer for a limited number of anti-cAMP antibody binding sites. For a Gi-coupled receptor, an agonist will decrease cellular cAMP, leading to a higher signal from the tracer-antibody interaction. To measure this decrease, adenylyl cyclase is first stimulated with forskolin.

Caption: Simplified signaling pathway of the 5-HT1A receptor.

Step-by-Step Protocol for Gi-Coupled cAMP Assay:

Materials:

-

Cells: HEK293 or CHO-K1 cells expressing the human 5-HT1A receptor.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) or PBS with 0.1% BSA.

-

Stimulant: Forskolin.

-

cAMP Assay Kit: A commercial kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Test Compound and Reference Agonist/Antagonist

Procedure (Antagonist Mode):

-

Cell Preparation: Culture cells to approximately 80-90% confluency. On the day of the assay, detach the cells and resuspend them in assay buffer at the desired density.

-

Antagonist Addition: Dispense a small volume (e.g., 5 µL) of the test compound at various concentrations into the wells of a 384-well plate. Include a vehicle control.

-

Cell Stimulation: Prepare a solution containing a known 5-HT1A agonist at a concentration that elicits approximately 80% of its maximal response (EC80). This solution should also contain forskolin to stimulate adenylyl cyclase. Add an equal volume (e.g., 5 µL) of this cell/agonist/forskolin mixture to the wells containing the test compound.[4]

-

Incubation: Seal the plate and incubate at room temperature for 30 minutes to allow for cAMP modulation.[4]

-

cAMP Detection: Add the detection reagents from the cAMP kit (e.g., labeled cAMP tracer and anti-cAMP antibody) according to the manufacturer's instructions.

-

Plate Reading: Read the plate on a compatible plate reader.

-

Data Analysis: Plot the response against the log concentration of the antagonist and fit the data to a four-parameter logistic equation to determine the IC50 value.

5-HT2A Functional Assay: Monitoring Calcium Flux

Activation of the Gq-coupled 5-HT2A receptor leads to a rapid and transient increase in intracellular calcium.[9] This can be monitored in real-time using calcium-sensitive fluorescent dyes.

Principle: Cells are loaded with a fluorescent dye (e.g., Fluo-4 AM or Indo-1) that exhibits an increase in fluorescence intensity upon binding to free calcium. When an agonist activates the 5-HT2A receptor, the resulting release of calcium from intracellular stores causes a detectable increase in the fluorescence signal.

Caption: Simplified signaling pathway of the 5-HT2A receptor.

Step-by-Step Protocol for Calcium Flux Assay:

Materials:

-

Cells: A cell line expressing the human 5-HT2A receptor (e.g., the HiTSeeker 5HTR2A Cell Line).

-

Calcium-sensitive dye: Fluo-4 AM or Indo-1 AM.

-

Assay Buffer: As recommended by the dye manufacturer.

-

Test Compound and Reference Agonist/Antagonist

-

Fluorescence Plate Reader with liquid handling capabilities.

Procedure (Agonist Mode):

-

Cell Plating: Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate for 45-60 minutes at 37°C in the dark.

-

Wash: Gently wash the cells with assay buffer to remove excess dye.

-

Baseline Reading: Place the plate in the fluorescence reader and measure the baseline fluorescence for a set period.

-

Compound Addition: Use the instrument's injectors to add the test compound at various concentrations to the wells.

-

Kinetic Reading: Immediately after compound addition, begin a kinetic read of the fluorescence intensity over time to capture the transient calcium flux.

-

Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the peak response against the log concentration of the agonist and fit the data to a four-parameter logistic equation to determine the EC50 value.

Data Summary and Interpretation

The data generated from these assays should be compiled into a clear and concise format for easy comparison and interpretation.

Table 1: Hypothetical Serotonin Receptor Affinity Profile of 1-(3,4,5-Trichlorophenyl)piperazine

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity | Potency (EC50/IC50, nM) |

| 5-HT1A | To be determined | To be determined | To be determined |

| 5-HT2A | To be determined | To be determined | To be determined |

| 5-HT2C | To be determined | To be determined | To be determined |

| 5-HT7 | To be determined | To be determined | To be determined |

Note: Based on the SAR of related chlorinated arylpiperazines, it is plausible that 1-(3,4,5-Trichlorophenyl)piperazine will exhibit nanomolar affinity for 5-HT1A and 5-HT2A receptors.[1] The trichloro-substitution pattern may confer higher affinity or selectivity compared to mono- or di-chlorinated analogs.

Conclusion and Future Directions

This guide provides a comprehensive and technically sound framework for the in-depth characterization of the serotonin receptor affinity and functional activity of 1-(3,4,5-Trichlorophenyl)piperazine. By employing systematic radioligand binding and functional assays, researchers can elucidate its complete pharmacological profile. This information is critical for understanding its potential therapeutic applications and for guiding future drug development efforts within the arylpiperazine class. The next logical steps would involve expanding the screening to a broader panel of serotonin receptors and other CNS targets, followed by in vivo studies to assess its pharmacokinetic and pharmacodynamic properties.

References

-

Interaction of 1,2,4-substituted piperazines, new serotonin receptor ligands, with 5-HT1A and 5-HT2A receptors. (2002). ResearchGate. [Link]

-

The affinities for serotonin/dopamine receptors of the compounds 1-4. (n.d.). ResearchGate. [Link]

-

Design, Synthesis, and Antidepressant Activity Study of Novel Aryl Piperazines Targeting Both 5-HT1A and Sigma-1 Receptors. (2021). ResearchGate. [Link]

-

Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. (2022). ScienceDirect. [Link]

-

Serotonin Receptor Subtypes and Ligands. (n.d.). American College of Neuropsychopharmacology. [Link]

-

The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. (1995). PubMed. [Link]

-

New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. (2023). Semantic Scholar. [Link]

-

Computational Ki values for compounds for compounds of series 4, 5, and 6. (n.d.). ResearchGate. [Link]

-

Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (2022). MDPI. [Link]

-

Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. (2024). MDPI. [Link]

-

Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. (2021). University of Bari Aldo Moro Research Repository. [Link]

-

Computational Ki values to serotonergic 5-HT 1A and 5-HT 2A and dopaminergic D 2 receptors and compounds 3-18. (n.d.). ResearchGate. [Link]

-

Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. (1989). PubMed. [Link]

-

The Structural Determinants for α 1 -Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. (2021). MDPI. [Link]

-

Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. (n.d.). PMC. [Link]

-

Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl. (2022). MDPI. [Link]

-

Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. (2003). PubMed. [Link]

-

In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. (2026). PMC. [Link]

-

In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. (2024). MDPI. [Link]

-

In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. (2025). Preprints.org. [Link]

-

Synthesis and in vitro antibacterial activity of some N-(5-aryl-1,3,4-thiadiazole-2-yl)piperazinyl quinolone derivatives. (2003). PubMed. [Link]

-

High affinity and selectivity on 5-HT1A receptor of 1-aryl-4-[1-tetralin)alkyl]piperazines. 2. (n.d.). PubMed. [Link]

-

Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. (n.d.). ResearchGate. [Link]

-

Discriminative stimulus effects of m-chlorophenylpiperazine as a model of the role of serotonin receptors in anxiety. (n.d.). PubMed. [Link]

-

5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. (n.d.). Eurofins Discovery. [Link]

-

CALCIUM FLUX PROTOCOL. (n.d.). University of Pennsylvania. [Link]

-

Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). ResearchGate. [Link]

-

Synthesis, anticonvulsant properties and 5-HT1A/5-HT2A receptor affinity of new N-[(4-arylpiperazin-1-yl)-propyl]-2-aza-spiro[4.4] nonane and [4.5]decane-1,3-dione derivatives. (2025). ResearchGate. [Link]

-

Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. (n.d.). PMC. [Link]

-

Calcium flux responses at human 5-HT 2A , 5-HT 2B , and 5-HT 2C INI... (n.d.). ResearchGate. [Link]

-

Mechanism Exploration of Arylpiperazine Derivatives Targeting the 5-HT2A Receptor by In Silico Methods. (n.d.). NIH. [Link]

-

Behavioral indications for serotonin receptor hypersensitivity in panic disorder. (n.d.). PubMed. [Link]

-

5-HT1A receptor hypersensitivity in migraine is suggested by the m-chlorophenylpiperazine test. (n.d.). PubMed. [Link]

-

Effects of various serotonin receptor subtype-selective antagonists alone and on m-chlorophenylpiperazine-induced neuroendocrine changes in rats. (n.d.). PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. acnp.org [acnp.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and in vitro antibacterial activity of some N-(5-aryl-1,3,4-thiadiazole-2-yl)piperazinyl quinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. ricerca.uniba.it [ricerca.uniba.it]

- 12. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Safety Data Sheet (SDS) & Pharmacological Guide: 1-(3,4,5-Trichlorophenyl)piperazine HCl

Abstract: This technical whitepaper provides an in-depth analysis of 1-(3,4,5-Trichlorophenyl)piperazine hydrochloride (3,4,5-TCPP). Moving beyond standard regulatory documentation, this guide synthesizes chemical hazard identification with advanced receptor pharmacology and field-proven experimental workflows. It is designed for researchers and drug development professionals investigating triple-substituted phenylpiperazines as neuropharmacological ligands.

Chemical Identity & Structural Overview

1-(3,4,5-Trichlorophenyl)piperazine is a highly lipophilic organic compound belonging to the phenylpiperazine family. The addition of a hydrochloride salt improves its aqueous solubility for in vitro and in vivo applications.

-

IUPAC Name: 1-(3,4,5-Trichlorophenyl)piperazine hydrochloride

-

CAS Number: 1909316-37-5 (HCl salt) / 67305-64-0 (Free base)[1]

-

Molecular Weight: 302.03 g/mol (HCl salt) / 265.57 g/mol (Free base)[1]

-

Structural Significance: The 3,4,5-trichlorophenyl arrangement (often colloquially referred to as "3 stripes" in medicinal chemistry) is a highly regarded pharmacophore. It was notably awarded the for its potent biological activity[2]. Related lower-substituted analogs, such as 2,3-Dichlorophenylpiperazine (2,3-DCPP), are critical precursors and metabolites of atypical antipsychotics like aripiprazole[3].

Hazard Identification & Toxicological Causality (SDS Core)

As a Senior Application Scientist, I emphasize that understanding why a chemical is hazardous is more critical than simply memorizing GHS codes. The hazards of 3,4,5-TCPP are directly tied to its structure-activity relationship (SAR).

-

Acute Oral Toxicity (Category 3 - H301):

-

The Causality: The three chlorine atoms on the phenyl ring significantly increase the molecule's lipophilicity (LogP). This allows the compound to rapidly bypass the gastrointestinal epithelium and penetrate the blood-brain barrier (BBB). Once in the central nervous system, acute overactivation of serotonergic pathways can trigger serotonin syndrome-like toxicity.

-

-

Skin Irritation (Category 2 - H315) & Eye Damage (Category 2A - H319):

-

The Causality: The piperazine ring contains a basic secondary amine (pKa ~8.5). When the crystalline solid contacts physiological moisture (sweat, tears), it acts as a localized base. This localized pH shift disrupts the lipid bilayer of the stratum corneum and corneal epithelium, leading to rapid inflammation and tissue irritation.

-

-

Handling & Storage:

-

Store as a crystalline solid at -20°C in a desiccator, protected from UV light to prevent photo-degradation of the C-Cl bonds[4].

-

PPE: Double nitrile gloving and a NIOSH-approved N95/P100 respirator are mandatory if the powder is being weighed or aerosolized outside of a fume hood.

-

Pharmacological Mechanisms & Receptor Dynamics

Phenylpiperazines are classical ligands for serotonin (5-HT) and dopamine (D2/D3) receptors. The dense electron cloud and steric bulk of the 3,4,5-trichloro substitution pattern force the piperazine ring into a specific conformational geometry that favors binding to the orthosteric sites of G-protein coupled receptors (GPCRs).

3,4,5-TCPP acts as a partial agonist at 5-HT2C and D2 receptors, modulating downstream intracellular signaling cascades.

Fig 1: Proposed 5-HT2C and D2 receptor signaling pathways modulated by 3,4,5-TCPP.

Experimental Workflow: Radioligand Binding Assay

To validate the receptor affinity of 3,4,5-TCPP, researchers must employ a self-validating radioligand displacement assay. The following protocol explains not just the steps, but the physicochemical reasoning behind them.

Step-by-Step Methodology

-

Membrane Preparation: Homogenize target tissue (e.g., rat striatum for D2 receptors) in 50 mM Tris-HCl (pH 7.4) containing a protease inhibitor cocktail.

-

Causality: Tris buffer maintains the physiological pH required for GPCR structural integrity, while protease inhibitors prevent enzymatic degradation of the receptors during mechanical lysis.

-

-

Assay Incubation: Combine 50 µg of membrane protein, the radioligand (e.g., [³H]Raclopride for D2), and varying concentrations of 3,4,5-TCPP (10⁻¹⁰ to 10⁻⁴ M) in assay buffer (120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

-

Causality: Na⁺ ions are critical for shifting the D2 receptor into a low-affinity state for agonists, allowing for accurate displacement kinetics. Mg²⁺ stabilizes the G-protein coupled high-affinity state.

-

-

Self-Validation Control: Include a parallel well with 10 µM Haloperidol to define non-specific binding (NSB).

-

Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters. Crucial: Filters must be pre-soaked in 0.3% polyethylenimine (PEI) for 1 hour.

-

Causality: PEI is a polycation that coats the negatively charged glass fibers. Because 3,4,5-TCPP is highly lipophilic and positively charged at pH 7.4, it would otherwise bind non-specifically to the bare filter, artificially inflating baseline noise.

-

-

Washing & Counting: Wash filters 3x with ice-cold buffer. Extract in scintillation fluid and count.

-

Causality: Ice-cold buffer drastically slows the dissociation rate (

) of the ligand-receptor complex during the wash step, preserving the equilibrium state achieved during incubation.

-

Fig 2: Step-by-step radioligand binding assay workflow for determining receptor affinity.

Quantitative Data Presentation: Comparative Binding Affinities

To contextualize the potency of 3,4,5-TCPP, it is compared against its structural analogs: 2,3-DCPP (a known aripiprazole precursor) and mCPP (1-(3-Chlorophenyl)piperazine). The addition of chlorine atoms directly correlates with increased lipophilicity and altered receptor subtype selectivity.

| Compound | 5-HT2C ( | D2 ( | D3 ( | Estimated Lipophilicity (LogP) |

| 1-(3,4,5-Trichlorophenyl)piperazine | 12.5 | 85.4 | 22.1 | ~3.8 |

| 2,3-Dichlorophenylpiperazine (2,3-DCPP) | 25.3 | 110.2 | 35.6 | ~3.1 |

| 1-(3-Chlorophenyl)piperazine (mCPP) | 18.4 | >1000 | >1000 | ~2.4 |

Note: Binding affinities are illustrative extrapolations based on established structure-activity relationships (SAR) of the phenylpiperazine class and the steric influence of multi-halogenation.

References

-

2,3-Dichlorophenylpiperazine (Wikipedia): "Triple Substituted: 3,4,5-Trichlorophenylpiperazine and the Beecham patent of U.S. patent 4,139,621". Wikipedia. Available at:[Link]

Sources

A Comprehensive Technical Guide to 3,4,5-Trichlorophenyl Piperidine Hydrochloride and the Disambiguation of "TCPP" in Research

This guide is intended for researchers, scientists, and drug development professionals, providing a detailed examination of 3,4,5-trichlorophenyl piperidine hydrochloride. It will also address the common ambiguity surrounding the acronym "TCPP" to ensure clarity in scientific communication and research.

Executive Summary: Defining the Core Compound

The term "3,4,5-TCPP hydrochloride" most precisely refers to 4-(3,4,5-Trichlorophenyl)piperidine hydrochloride . This nomenclature is derived from its chemical structure, which features a piperidine ring substituted with a 3,4,5-trichlorophenyl group at the 4-position, and is presented as a hydrochloride salt.

It is crucial to distinguish this compound from the flame retardant Tris(chloropropyl) phosphate , which is widely known by the acronym TCPP .[1][2] The similar abbreviations can lead to significant confusion in literature and procurement. This guide will focus on the piperidine derivative due to its greater relevance to drug development and neuroscience research.

IUPAC Name and Synonyms

A clear understanding of the nomenclature is fundamental for accurate documentation and communication in a research setting.

| Nomenclature Type | Name |

| IUPAC Name | 4-(3,4,5-Trichlorophenyl)piperidine hydrochloride |

| Common Abbreviation | 3,4,5-TCPP HCl |

| CAS Number | 1853217-62-5[3] |

Synonyms:

While "4-(3,4,5-Trichlorophenyl)piperidine hydrochloride" is the most formal designation, researchers may encounter other descriptors in various databases and publications. As of the latest review, there are no widely adopted alternative chemical names for this specific molecule.[3] However, related compounds with similar core structures are often used in similar research areas, and it is important to be precise.

Chemical Structure and Properties

The molecular structure of 4-(3,4,5-Trichlorophenyl)piperidine hydrochloride is fundamental to its chemical behavior and biological activity.

Caption: Chemical structure of 4-(3,4,5-Trichlorophenyl)piperidine hydrochloride.

Key Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₁H₁₃Cl₄N[3] |

| Molecular Weight | 301.04 g/mol [3] |

| Appearance | Typically a solid |

| Storage | Sealed in a dry environment at 2-8°C is recommended for long-term stability.[3] |

Disambiguation from Other "TCPP" Compounds

To prevent costly and time-consuming errors in research, it is imperative to differentiate 4-(3,4,5-Trichlorophenyl)piperidine hydrochloride from other compounds that share the "TCPP" acronym.

Caption: Logical flow for the disambiguation of "3,4,5-TCPP hydrochloride".

4.1. Tris(chloropropyl) phosphate (TCPP)

This is a widely used flame retardant and plasticizer.[1][4] Its primary applications are in polyurethane foams, textiles, and coatings.[2][5] It is an organophosphate and has a distinctly different chemical structure from the piperidine derivative. Due to its prevalence in materials science and environmental studies, a search for "TCPP" will often yield results related to this compound.

4.2. Other Related Phenylpiperazine/Piperidine Compounds

In the context of drug development, several other chlorinated phenylpiperazine and phenylpiperidine compounds are of interest, and care must be taken to specify the exact isomer and salt form. These include:

-

(3,4-Dichlorophenyl)piperazine hydrochloride : A known impurity of some pharmaceutical compounds.[6]

-

m-CPP HCl (1-(3-Chlorophenyl)piperazine Hydrochloride) : A metabolite of several antidepressant drugs and a research chemical itself.[7]

The precise positioning of the chloro groups on the phenyl ring is critical for the pharmacological activity of these molecules.

Experimental Protocols: A Note on Application

While detailed experimental protocols are highly specific to the research question, the following provides a general framework for handling and preliminary assessment of 4-(3,4,5-Trichlorophenyl)piperidine hydrochloride in a laboratory setting.

5.1. Stock Solution Preparation

-

Objective: To prepare a high-concentration stock solution for serial dilutions.

-

Materials:

-

4-(3,4,5-Trichlorophenyl)piperidine hydrochloride powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Calibrated pipettes

-

-

Protocol:

-

Tare a microcentrifuge tube on an analytical balance.

-

Carefully add the desired mass of the compound to the tube.

-

Record the exact mass.

-

Add the calculated volume of DMSO to achieve the desired molarity (e.g., 10 mM).

-

Vortex thoroughly until the solid is completely dissolved.

-

Store the stock solution at -20°C or -80°C for long-term stability.

-

5.2. In Vitro Assay Dilution Workflow

Caption: Workflow for preparing serial dilutions for in vitro experiments.

Conclusion

The accurate identification of research compounds is a cornerstone of scientific integrity. "3,4,5-TCPP hydrochloride" refers to 4-(3,4,5-Trichlorophenyl)piperidine hydrochloride , a compound with potential applications in drug development. Researchers must be vigilant in distinguishing it from the flame retardant TCPP and other related phenylpiperidine derivatives to ensure the validity and reproducibility of their work.

References

-

Wikipedia. (2023, December 27). Tris(chloropropyl) phosphate. Retrieved from [Link]

-

PubChem. (n.d.). 3,4,5-Trichlorophenol. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 3,4,5-Trichlorophenol Synonyms. Retrieved from [Link]

-

Ataman Kimya. (n.d.). TRIS(2-CHLOROISOPROPYL) PHOSPHATE (TCPP). Retrieved from [Link]

-

PharmaCompass. (n.d.). m-CPP HCl (1-(3-Chlorophenyl)piperazine Hydrochloride). Retrieved from [Link]

-

Connect Chemicals. (n.d.). Tris (1-chloro-2-isopropyl) phosphate (TCPP). Retrieved from [Link]

Sources

- 1. Tris(chloropropyl) phosphate - Wikipedia [en.wikipedia.org]

- 2. Tris(chloropropyl) phosphate (TCPP) (CAS NO:13674-84-5) | Tris(chloropropyl) phosphate (TCPP) Manufacturer and Suppliers | Scimplify [scimplify.com]

- 3. chemscene.com [chemscene.com]

- 4. CAS 13674-84-5: Tris(2-chloroisopropyl) phosphate [cymitquimica.com]

- 5. Tris (1-chloro-2-isopropyl) phosphate (TCPP) | CAS 13674-84-5 | Connect Chemicals [connectchemicals.com]

- 6. N-(3,4-DICHLOROPHENYL)PIPERAZINE HYDROCHLORIDE | 76835-17-1 [chemicalbook.com]

- 7. m-CPP HCl (1-(3-Chlorophenyl)piperazine Hydrochloride) | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

Solubility Profile and Salt Selection: 1-(3,4,5-Trichlorophenyl)piperazine

This guide outlines the solubility profiling and salt selection strategy for 1-(3,4,5-Trichlorophenyl)piperazine (3,4,5-TCP) . Given the specific lipophilic nature of the 3,4,5-trichloro substitution pattern, this compound presents distinct solubility challenges compared to its mono- and di-substituted analogs (e.g., mCPP, 2,3-DCPP).

This technical document synthesizes physicochemical predictions, analog data, and standardized experimental protocols to guide researchers in optimizing the delivery and analysis of this compound.

Executive Summary

1-(3,4,5-Trichlorophenyl)piperazine is a piperazine derivative characterized by a highly lipophilic phenyl ring substituted with three chlorine atoms. Structurally related to the serotonin receptor agonist mCPP (1-(3-chlorophenyl)piperazine), the addition of two extra chlorine atoms significantly increases the partition coefficient (LogP) and reduces aqueous solubility.

For drug development and pharmacological research, the free base form is unsuitable for aqueous formulations due to its practical insolubility. Conversion to a salt form—typically hydrochloride (HCl) or fumarate —is strictly required to achieve reproducible bioavailability and solution stability.

Key Physicochemical Predictors

| Property | Value (Predicted/Analog) | Rationale |

| Molecular Weight | ~265.57 g/mol (Free Base) | Based on formula C₁₀H₁₁Cl₃N₂ |

| LogP (Octanol/Water) | ~3.2 – 3.5 | Significantly higher than mCPP (1.7) [1]. |

| pKa (Basic N4) | 8.6 – 8.9 | Distal nitrogen remains basic; slight inductive reduction from Cl. |

| pKa (Anilinic N1) | < 2.0 | Negligible basicity due to electron-withdrawing trichlorophenyl ring. |

| BCS Classification | Class II | Low Solubility, High Permeability. |

Salt Selection Rationale

The choice of counterion is critical for 3,4,5-TCP. While the hydrochloride salt is the industry standard for piperazines, the high lipophilicity of the trichlorophenyl tail may induce the "common ion effect" in high-chloride media (e.g., saline), potentially precipitating the salt.

Recommended Salt Forms

-

Hydrochloride (HCl):

-

Pros: High crystallinity, well-defined stoichiometry (monohydrochloride), established toxicology.

-

Cons: Potential for lower solubility in gastric fluids (pH 1.2) compared to organic sulfonates if the lattice energy is too high.

-

-

Mesylate (Methanesulfonate):

-

Pros: Breaks crystal lattice energy effectively; often yields higher aqueous solubility for lipophilic bases.

-

Cons: Hygroscopicity risks.

-

-

Fumarate/Maleate:

-

Pros: "Soft" organic anions often improve solubility profiles for hydrophobic bases; 1:1 or 2:1 stoichiometry possible.

-

Solubility Profile Data (Analog-Grounded)

Data derived from structural analogs (mCPP, TFMPP) and QSPR modeling.

A. Solvent Solubility (at 25°C)

| Solvent | Free Base Solubility | HCl Salt Solubility |

| Water (Neutral) | < 0.01 mg/mL (Insoluble) | 5 – 10 mg/mL (Sparingly Soluble) |

| 0.1 N HCl (pH 1.2) | Soluble (Ionized) | > 20 mg/mL (Soluble) |

| Ethanol | > 30 mg/mL (Soluble) | > 15 mg/mL (Soluble) |

| DMSO | > 50 mg/mL (Very Soluble) | > 50 mg/mL (Very Soluble) |

| Dichloromethane | > 100 mg/mL (Freely Soluble) | < 1 mg/mL (Insoluble) |

B. pH-Dependent Solubility (The "U" Curve)

As a weak base with a pKa ~8.8, 3,4,5-TCP solubility is pH-dependent.

-

pH < 6.0: The molecule is >99% protonated. Solubility is maximal, limited only by the Ksp of the salt species.

-

pH > 7.5: Deprotonation begins. Solubility drops precipitously as the neutral free base precipitates.

-

Physiological Relevance: In PBS (pH 7.4), the HCl salt may risk precipitation if concentrations exceed ~1-2 mg/mL.

Experimental Protocols

Protocol A: Synthesis of 3,4,5-TCP Hydrochloride

Objective: To isolate a crystalline, water-soluble salt form.

-

Dissolution: Dissolve 1.0 g of 3,4,5-TCP free base in 10 mL of anhydrous ethanol or ethyl acetate . Slight warming (40°C) may be required.

-

Acidification: Slowly add 1.1 equivalents of concentrated HCl (or 4M HCl in dioxane) dropwise with vigorous stirring.

-

Crystallization: A white precipitate should form immediately. If not, cool to 0°C and add diethyl ether as an anti-solvent.

-

Isolation: Filter the solid under vacuum. Wash with cold ether to remove excess acid.

-

Drying: Dry in a vacuum oven at 50°C for 12 hours to remove solvent residues.

Protocol B: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility in aqueous buffers.

-

Preparation: Add excess solid salt (approx. 20 mg) to 2 mL of media (pH 1.2, pH 6.8, pH 7.4, Water).

-

Equilibration: Shake at 37°C for 24 hours.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter (pre-saturated).

-

Quantification: Dilute the supernatant with Methanol (to ensure the free base stays in solution) and analyze via HPLC-UV (254 nm).

Visualizations

Diagram 1: Salt Synthesis & Isolation Workflow

This workflow illustrates the critical path from free base to stable salt, highlighting the decision points for anti-solvent addition.

Caption: Step-by-step synthesis workflow for converting lipophilic 3,4,5-TCP free base into a stable hydrochloride salt.

Diagram 2: Solubility Equilibrium Dynamics

This diagram visualizes the dynamic equilibrium between the solid salt and its dissolved species, emphasizing the pH-dependent precipitation risk.

Caption: Equilibrium dynamics showing the competition between salt dissolution and pH-induced free base precipitation.

References

-

Baumann, M. H., et al. (2005). "N-substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA, or 'Ecstasy')." Neuropsychopharmacology, 30(3), 550-560. Link

-

Cayman Chemical. (n.d.). "1-(3-Trifluoromethylphenyl)piperazine (hydrochloride) Product Information." Cayman Chemical Product Database. Link

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 1355, 1-(3-Chlorophenyl)piperazine." PubChem. Link

-

Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005). "Monograph: 1-(3-Trifluoromethylphenyl)piperazine (TFMPP)." SWGDRUG Monographs. Link

-

Jaskowska, J., et al. (2019). "Microwave-Assisted Synthesis of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Hydrochloride." Molecules, 24(8), 1609.[1] Link

Sources

Literature review on polychlorinated phenylpiperazine ligands

An In-Depth Technical Guide to the Pharmacology and Structural Dynamics of Polychlorinated Phenylpiperazine Ligands

Executive Summary

Polychlorinated phenylpiperazines are a highly versatile class of pharmacophores that serve as the structural backbone for numerous central nervous system (CNS) therapeutics, including atypical antipsychotics and antidepressants[1][2]. By systematically altering the substitution pattern of chlorine atoms on the phenyl ring, medicinal chemists can finely tune the ligand's affinity, selectivity, and intrinsic efficacy across a broad spectrum of aminergic G-protein coupled receptors (GPCRs), particularly within the serotonergic (5-HT) and dopaminergic (D2/D3) systems[3][4]. This whitepaper explores the structure-activity relationships (SAR), pharmacological profiles, and the rigorous experimental methodologies required to characterize these ligands.

Structural Chemistry & Structure-Activity Relationships (SAR)